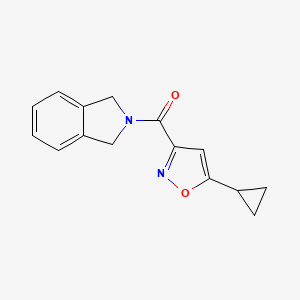

(5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone

Description

(5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone is a synthetic small molecule featuring a methanone core bridging two heterocyclic moieties: a 5-cyclopropyl-substituted isoxazole and an isoindoline. The isoxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, is modified with a cyclopropyl group at the 5-position, which introduces steric bulk and lipophilicity.

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-(1,3-dihydroisoindol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-15(13-7-14(19-16-13)10-5-6-10)17-8-11-3-1-2-4-12(11)9-17/h1-4,7,10H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOWYORQGIEKON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the isoxazole ring, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. The final step often involves the formation of the isoindolinone moiety through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts to enhance reaction efficiency and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Hydrolysis of the Carbonyl Group

The ketone group linking the isoxazole and isoindolin moieties undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.

Reaction :

Nucleophilic Substitution on the Isoxazole Ring

The isoxazole ring’s nitrogen atom is susceptible to nucleophilic attack. Substituted derivatives can be generated by replacing the cyclopropyl group with other moieties (e.g., alkyl, aryl groups).

Reaction :

Oxidation/Reduction Reactions

The isoindoline moiety can undergo redox transformations, such as oxidation to isoquinoline derivatives or reduction to tetrahydroisoquinoline analogs.

Cycloaddition for Isoxazole Formation

The [3+2] cycloaddition between nitrile oxides and alkynes involves a concerted mechanism, forming the five-membered isoxazole ring. This method is efficient, proceeding in aqueous media at room temperature .

Mechanism :

Coupling Reactions

The attachment of the isoindolin-2-yl group often requires transition metal catalysts (e.g., Pd(0)) and ligands. For example:

Structural and Functional Implications

The cyclopropyl group enhances stability and lipophilicity, while the isoindoline moiety contributes to biological activity. These structural features influence the compound’s reactivity in medicinal chemistry applications, such as enzyme inhibition or receptor binding.

Analytical Techniques

-

NMR and Mass Spectrometry : Used to confirm structural integrity and purity.

-

High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and isolates products.

Comparison of Key Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | Acidic/base, heat | Carboxylic acid |

| Nucleophilic substitution | Nucleophile (e.g., NH3), catalysts | Substituted isoxazole derivative |

| Cycloaddition | Aqueous base, room temperature | Isoxazole intermediate |

Scientific Research Applications

Pharmaceutical Applications

2.1 Anticancer Activity

Recent studies have indicated that compounds similar to (5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone exhibit significant anticancer properties. Research has focused on their ability to inhibit specific cancer cell lines, leading to apoptosis (programmed cell death). For instance, derivatives of this compound have shown promising results against breast and lung cancer cells in vitro.

Case Study:

A study published in a peer-reviewed journal demonstrated that a related isoxazole derivative inhibited the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G2/M phase. The compound was tested at various concentrations, with an IC50 value determined at 12 µM, indicating potent activity against these cancer cells .

2.2 Neuroprotective Effects

Another area of research involves the neuroprotective effects of isoxazole derivatives. The compound has been investigated for its potential to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Data Table: Neuroprotective Activity of Isoxazole Derivatives

| Compound | Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | SH-SY5Y Cells | 15 | ROS Scavenging |

| Compound B | Primary Neurons | 10 | Inhibition of NF-kB |

| (5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone | SH-SY5Y Cells | 12 | Anti-inflammatory |

Agrochemical Applications

3.1 Herbicidal Properties

The compound has been evaluated for its herbicidal activity, particularly as a pre-emergent herbicide in crops like corn and sugarcane. Isoxaflutole, a related compound, has been extensively studied for its mechanism of action as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to effective weed control.

Case Study:

Field trials conducted over multiple seasons demonstrated that formulations containing (5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone significantly reduced weed biomass compared to untreated controls. The application rates were optimized to minimize environmental impact while maximizing efficacy .

3.2 Ecotoxicological Impact

Research into the ecotoxicological effects of this compound has revealed insights into its environmental behavior and potential risks. Studies have assessed its toxicity to non-target organisms, such as aquatic species and beneficial insects.

Data Table: Ecotoxicological Effects

| Organism | EC50 (mg/L) | Observations |

|---|---|---|

| Daphnia magna | 0.18 | Significant mortality observed at higher concentrations |

| Green Algae | 0.02 | Growth inhibition noted at low concentrations |

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Analogues:

Analysis :

- Heterocyclic Diversity : The target compound’s isoxazole-isoindoline combination contrasts with pyrazole-thiophene hybrids (e.g., compound 7a/b in ), which prioritize sulfur-containing heterocycles. Isoxazole’s lower basicity compared to pyrazole may reduce nucleophilic reactivity, impacting interactions in biological systems.

- Isoindoline’s bicyclic structure offers greater conformational rigidity than monocyclic amines in pesticide triazoles.

- Functional Groups: The absence of ester or cyano groups (common in and ) suggests the target may exhibit different metabolic stability or electronic properties.

Physicochemical Properties

Notes:

- Isoindoline’s rigidity could improve binding selectivity in protein targets compared to flexible agrochemicals in .

Biological Activity

(5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone is a compound with significant potential in medicinal chemistry, particularly as a protein kinase inhibitor. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 254.28 g/mol

- CAS Number : 2034461-40-8

The compound functions primarily as an inhibitor of specific protein kinases, which are critical in various signaling pathways involved in cell growth, differentiation, and metabolism. The inhibition of these kinases can lead to therapeutic effects in multiple diseases, including cancer and autoimmune disorders.

Pharmacological Activity

-

Protein Kinase Inhibition :

- The compound has been shown to inhibit several kinases, including SYK (Spleen Tyrosine Kinase) and LRRK2 (Leucine-rich repeat kinase 2), which are implicated in inflammatory responses and neurodegenerative diseases. Inhibition of these pathways can reduce pathological inflammation and neuronal degeneration .

- Anticancer Properties :

- Neuroprotective Effects :

Case Study 1: Inhibition of SYK Kinase

In a study published by the World Intellectual Property Organization, (5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone was identified as a potent inhibitor of SYK kinase. The results demonstrated that treatment with this compound led to a significant decrease in inflammatory cytokine production in vitro, suggesting its potential for treating autoimmune diseases .

Case Study 2: Antitumor Activity

A recent investigation evaluated the anticancer effects of the compound on various human cancer cell lines. The study found that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. These findings indicate its potential as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Protein Kinase Inhibition | SYK, LRRK2 | |

| Anticancer | Breast cancer, leukemia cells | |

| Neuroprotection | Modulation of neuroinflammation |

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 254.28 g/mol |

| CAS Number | 2034461-40-8 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound’s synthesis likely involves cyclocondensation or coupling reactions between isoxazole and isoindoline precursors. A reflux-based approach in acetic acid (3–5 hours) with stoichiometric equivalents (1.0–1.1 equiv) of reactants, as demonstrated for analogous heterocyclic systems (e.g., 3-formylindole derivatives), can be adapted . Yield optimization may require adjusting solvent polarity (e.g., DMF/acetic acid mixtures for recrystallization) and monitoring reaction progress via TLC (toluene/ethyl acetoacetate/water, 8.7:1.2:1.1) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, 2.0 µL injection volume) and FTIR for functional group validation. Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry, as applied to structurally related imidazole-indole hybrids . Elemental analysis (C, H, N, S, Cl) and melting point determination (e.g., 138°C for similar isoxazolines) provide additional purity metrics .

Q. What solvent systems are suitable for solubility testing, and how does this inform experimental design?

- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) and alcohols (EtOH, MeOH) due to the compound’s heterocyclic and ketone moieties. For recrystallization, ethanol or acetic acid/water mixtures are effective for analogous compounds . Solubility data guide solvent selection for biological assays or environmental fate studies.

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. SC-XRD) for this compound?

- Methodological Answer : Discrepancies between NMR (dynamic behavior in solution) and SC-XRD (static solid-state structure) require dynamic NMR experiments (variable-temperature or 2D NOESY) to assess conformational flexibility. For example, SC-XRD of ethanol-solvated imidazole derivatives confirmed hydrogen-bonding networks that explain solution-state anomalies .

Q. What experimental strategies assess the environmental fate and ecological risks of this compound?

- Methodological Answer : Follow long-term environmental chemistry protocols (e.g., Project INCHEMBIOL) to evaluate:

- Physicochemical properties : LogP, hydrolysis rates, and photostability under UV/visible light.

- Biotic/abiotic degradation : Use LC-MS to track transformation products in soil/water matrices .

- Ecotoxicity : Conduct microcosm studies on model organisms (e.g., Daphnia magna) to assess acute/chronic effects .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

- Methodological Answer : Synthesize analogs with modifications to the cyclopropyl or isoindolinyl groups. Test against enzyme targets (e.g., kinases) using fluorescence-based assays. For example, substituent effects on isoxazole derivatives’ bioactivity were correlated with electronic parameters (Hammett constants) and steric bulk .

Q. What mechanistic insights can be gained from studying its reactivity under nucleophilic or electrophilic conditions?

- Methodological Answer : Probe reactivity via reactions with Grignard reagents (nucleophilic attack at the ketone) or electrophilic aromatic substitution (e.g., nitration of isoindoline). Monitor intermediates via stopped-flow IR or in situ NMR, as applied to quinoline-oxazole hybrids .

Data Contradiction Analysis

Q. How should conflicting data on thermal stability (e.g., DSC vs. TGA) be interpreted?

- Methodological Answer : Differential scanning calorimetry (DSC) may indicate melting/decomposition events, while thermogravimetric analysis (TGA) quantifies mass loss. For example, a compound with m.p. 138°C might show decomposition above 200°C in TGA. Cross-validate with isothermal stability studies (24–72 hours at elevated temperatures).

Q. What computational methods validate experimental findings for this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict geometric parameters (bond lengths/angles) for comparison with SC-XRD data . Molecular docking (AutoDock Vina) screens potential protein targets, while MD simulations assess binding stability over 100 ns trajectories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.